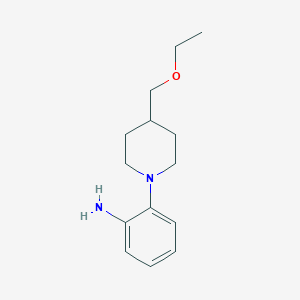
2-(4-(Etoxi-metil)piperidin-1-il)anilina
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Síntesis Farmacológica
Los derivados de piperidina, incluyendo “2-(4-(Etoxi-metil)piperidin-1-il)anilina”, son cruciales en la síntesis de productos farmacéuticos. Están presentes en más de veinte clases de medicamentos, desempeñando un papel significativo en la industria farmacéutica. La estructura del compuesto es beneficiosa para crear medicamentos debido a su porción de piperidina, que es un elemento común en los medicamentos aprobados por la FDA .
Agentes Anticancerígenos
La investigación indica que los derivados de piperidina pueden utilizarse como agentes anticancerígenos. El grupo etoxi-metil en el compuesto puede contribuir a la síntesis de nuevos fármacos anticancerígenos, ofreciendo potencialmente nuevas opciones terapéuticas para el tratamiento .
Aplicaciones Antimicrobianas
Las propiedades antimicrobianas de los derivados de piperidina hacen que “this compound” sea un candidato para desarrollar nuevos agentes antimicrobianos. Esto podría conducir a la creación de nuevos antibióticos o antisépticos .
Desarrollo Analgésico
Los derivados de piperidina son conocidos por sus propiedades analgésicas. Este compuesto podría utilizarse en el desarrollo de nuevos medicamentos para el alivio del dolor, particularmente aquellos dirigidos al dolor neuropático donde las estructuras de piperidina han demostrado eficacia .
Fármacos Antiinflamatorios
El potencial antiinflamatorio de los derivados de piperidina sugiere que “this compound” podría utilizarse en la síntesis de fármacos para tratar afecciones inflamatorias como la artritis o el asma .
Medicamentos Antipsicóticos
Dado el papel de los derivados de piperidina en el desarrollo de fármacos antipsicóticos, este compuesto podría contribuir a la creación de nuevos tratamientos para trastornos psiquiátricos, ofreciendo potencialmente alternativas a los medicamentos antipsicóticos actuales .
Investigación Antiviral
La estructura de “this compound” podría explorarse para sus aplicaciones antivirales, particularmente en el diseño de medicamentos dirigidos a cepas virales nuevas o resistentes .
Tratamiento de Enfermedades Neurodegenerativas
Los derivados de piperidina se han asociado con la actividad anti-Alzheimer. La investigación sobre “this compound” podría conducir a nuevos enfoques en el tratamiento de enfermedades neurodegenerativas, incluyendo la enfermedad de Alzheimer y la enfermedad de Parkinson .
Safety and Hazards
The safety information for 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are structurally similar to this compound, have been designed as inhibitors for anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . These kinases are often implicated in the development of various cancers.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Análisis Bioquímico
Biochemical Properties
2-(4-(Ethoxymethyl)piperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .
Cellular Effects
The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can alter the expression of specific genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term exposure to 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can cause damage to vital organs and disrupt normal physiological functions .
Metabolic Pathways
2-(4-(Ethoxymethyl)piperidin-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline .
Transport and Distribution
The transport and distribution of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may localize to specific cellular compartments or accumulate in certain tissues. The distribution pattern of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline is crucial for its activity and function. It may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, this compound could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes. The precise localization of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can determine its interaction with other biomolecules and its overall biological impact .
Propiedades
IUPAC Name |
2-[4-(ethoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,2,7-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTDEJVOJMCUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



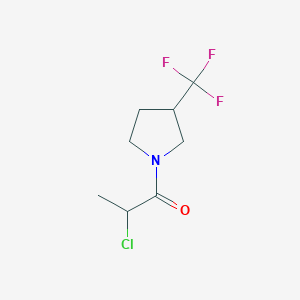
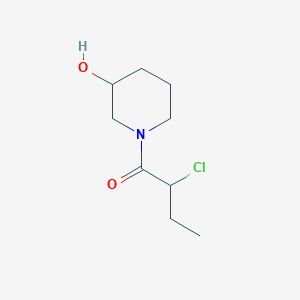
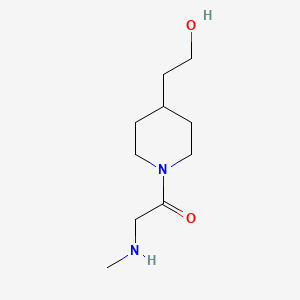
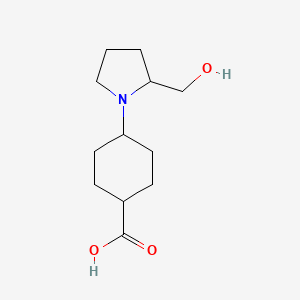
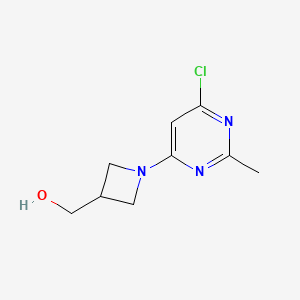



![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476770.png)

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)

